molecular formula C20H21N3O2 B2586042 N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-35-6

N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2586042
CAS No.: 1115871-35-6
M. Wt: 335.407
InChI Key: LNAVVJNJARLVBV-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a 2-ethylquinazolin-4-yloxy moiety at the acetamide’s carbonyl side chain. The compound’s synthesis involves coupling 2-bromo-N-(3,5-dimethylphenyl)acetamide with quinazolin-4-ol in the presence of potassium carbonate and anhydrous DMF, achieving a high yield of 95% .

Key spectroscopic data includes:

  • ¹H NMR (DMSO-d6): Signals at δ 10.31 (s, NH), 8.36–6.71 (aromatic protons), and 4.85 (s, CH2O).
  • ¹³C NMR: Peaks corresponding to carbonyl (165.3 ppm), quinazoline carbons (160.3–121.4 ppm), and methyl groups (21.1 ppm).
  • UPLC-MS: m/z 308.5 [M+H]+, confirming molecular integrity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAVVJNJARLVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1116082-36-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cell proliferation and inflammation.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors, which could influence pain pathways and other neurological functions.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Biological Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryReduces inflammation in animal models.
AntimicrobialShows activity against certain bacterial strains.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, including breast and prostate cancers. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vivo studies have shown that this compound significantly reduces markers of inflammation in rodent models. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use in treating inflammatory diseases.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. Its efficacy was assessed using disk diffusion methods, showing notable inhibition zones compared to control groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Its structure suggests potential interactions with various biological targets, which can lead to therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structures to N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide demonstrate significant anticancer activity. For instance, quinazoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
A study published in Cancer Research reported that quinazoline derivatives significantly reduced tumor growth in xenograft models. The treatment led to a marked decrease in tumor volume and weight when compared to control groups.

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3

These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds.

Inhibition of Enzymatic Activity

The compound has also shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory processes. For example, studies on related quinazoline derivatives have demonstrated their ability to inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in cancer cell proliferation.

CompoundMIF Tautomerase IC50 (µM)
Compound C27
Compound D15
Compound E7.2

These results indicate that modifications to the compound's structure can significantly enhance its inhibitory potency against MIF.

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

Cancer Therapy

The compound's ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer therapy. Further studies are required to elucidate its mechanisms of action and optimize its efficacy.

Anti-inflammatory Applications

Due to its inhibitory effects on MIF, the compound may be explored for its potential use in treating inflammatory diseases, where MIF is known to play a significant role.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the acetamide and quinazoline moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Structural Modifications and Solid-State Properties

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): This analog replaces the quinazolinyloxy group with a trichloromethyl moiety. Crystallographic studies reveal that electron-withdrawing groups like –CCl3 influence lattice parameters, with the 3,5-dimethylphenyl variant exhibiting two molecules per asymmetric unit, unlike mono-molecule structures in simpler analogs. This highlights how substituent electronic properties dictate solid-state packing .

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Here, the quinazoline is replaced by a diethylamino group, and the phenyl substituents are at the 2,6-positions. The compound’s melting point (66–69°C) suggests lower thermal stability than the target compound, which remains solid at room temperature .

Heterocyclic Variations and Bioactivity

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These derivatives substitute quinazoline with coumarin (chromen-2-one) and incorporate a thiazolidinone ring. The synthesis employs mercaptoacetic acid and ZnCl2 in dioxane, contrasting with the DMF/K2CO3 route used for the target compound. Coumarin’s fluorescence properties may confer imaging utility, whereas quinazoline’s planar structure favors enzyme inhibition .

2-(3,5-Dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide (): This analog combines a thiazolidinone ring with a 3,5-dimethylphenoxy group. The thiazolidinone moiety, a known pharmacophore in antidiabetic drugs, suggests divergent therapeutic applications compared to the quinazoline-based target compound .

Pesticide-Related Acetamides

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) ():
Oxadixyl’s oxazolidinyl and methoxy groups make it a systemic fungicide. The 2,6-dimethylphenyl group enhances lipid solubility, aiding plant membrane penetration, whereas the target compound’s 3,5-dimethyl configuration may optimize receptor binding in mammalian systems .

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) (): A chloroacetamide herbicide, alachlor’s 2,6-diethylphenyl and methoxymethyl groups confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis.

Data Table: Key Comparative Features

Compound Name Substituents/R-Groups Heterocycle Synthesis Method Yield Application Reference
N-(3,5-Dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide 3,5-dimethylphenyl, 2-ethylquinazolinyloxy Quinazoline DMF/K2CO3, reflux 95% Pharmaceutical R&D
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethylphenyl, –CCl3 None Crystallization N/R Structural studies
Oxadixyl 2,6-dimethylphenyl, methoxy, oxazolidinyl Oxazolidinone N/R N/R Fungicide
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl, diethylamino None N/R N/R Chemical intermediate

N/R: Not reported in provided evidence.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a quinazolin-4-ol derivative is reacted with 2-bromo-N-(3,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF) under reflux (18–24 h) .
  • Yield Optimization : Yields vary significantly (9%–72%) depending on substituents and reaction time. For instance, electron-donating groups on the quinazoline ring (e.g., methoxy) improve yields (70%–72%) due to enhanced nucleophilicity of the oxygen atom .
  • Key Data :

Substituent on QuinazolineReaction Time (h)Yield (%)
Ethoxy189
Methoxy1872
Benzyloxy2448

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H NMR Analysis : Key signals include the acetamide NH proton (δ ~10.0–10.3 ppm), aromatic protons (δ ~6.7–8.1 ppm), and methyl/methoxy groups (δ ~2.2–4.0 ppm). For example, the 3,5-dimethylphenyl group shows two singlets at δ 6.72–7.24 ppm .
  • UPLC-MS : The molecular ion peak ([M+H]⁺) is observed at m/z 352–381, depending on substituents. A retention time (RT) of 1.54–4.08 min confirms purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Potential : Quinazoline derivatives exhibit activity against Mycobacterium tuberculosis (MIC ~0.5–2 µg/mL), likely due to inhibition of cell wall synthesis enzymes .
  • Enzyme Inhibition : Analogous compounds (e.g., elastase inhibitors) show IC₅₀ values <10 µM, suggesting potential anti-inflammatory or anti-aging applications .

Advanced Research Questions

Q. How does meta-substitution on the phenyl ring influence the compound’s solid-state geometry and intermolecular interactions?

  • Structural Insights : X-ray crystallography reveals that 3,5-dimethyl substitution creates a planar acetamide moiety with C–H···O hydrogen bonds (2.8–3.1 Å). This stabilizes the crystal lattice and enhances thermal stability .
  • Electron Effects : Strong electron-withdrawing groups (e.g., nitro) distort the aromatic ring’s planarity, reducing packing efficiency and melting points compared to dimethyl-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Case Study : Discrepancies in antimycobacterial activity (e.g., 9% vs. 70% inhibition) may arise from substituent electronic effects. For example, methoxy groups enhance membrane permeability, while bulky benzyloxy groups reduce target binding .
  • Validation Steps :

Replicate synthesis under standardized conditions.

Use isogenic bacterial strains to control for resistance mechanisms.

Compare logP values to assess bioavailability differences.

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking Studies : Molecular dynamics simulations of quinazoline derivatives with elastase (PDB: 1BRK) predict binding via π-π stacking (quinazoline–Tyr228) and hydrogen bonding (acetamide NH–Ser195) .
  • ADMET Predictions :

ParameterValue
logP (lipophilicity)3.2 ± 0.5
Plasma protein binding85–90%
CYP3A4 inhibition riskLow

Methodological Recommendations

  • Synthesis Troubleshooting : For low yields (<20%), replace DMF with acetonitrile to reduce side reactions .
  • Analytical Cross-Validation : Combine NMR with FT-IR to confirm carbonyl (C=O) stretches at 1650–1680 cm⁻¹ .
  • Biological Assays : Use a checkerboard synergy test to evaluate combinatorial effects with frontline antibiotics (e.g., isoniazid) .

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